molecular formula C8H18N2O B2583379 N-tert-butyl-2-(methylamino)propanamide CAS No. 1132791-71-9

N-tert-butyl-2-(methylamino)propanamide

Cat. No.: B2583379
CAS No.: 1132791-71-9
M. Wt: 158.245
InChI Key: NZRFUGZHULPSLC-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(methylamino)propanamide is a synthetic compound that belongs to the class of tertiary amides. It is characterized by its molecular formula C8H18N2O and a molecular weight of 158.245. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-(methylamino)propanamide typically involves the reaction of tert-butylamine with 2-bromo-N-methylpropanamide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production also involves rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-2-(methylamino)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new amide derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated compounds, bases like sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Amides, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: New amide derivatives.

Scientific Research Applications

N-tert-butyl-2-(methylamino)propanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various amide derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(methylamino)propanamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It may also interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways involved in its mechanism of action are subjects of ongoing research.

Comparison with Similar Compounds

N-tert-butyl-2-(methylamino)propanamide can be compared with other similar compounds, such as:

    N-tert-butyl-2-(ethylamino)propanamide: Similar structure but with an ethyl group instead of a methyl group.

    N-tert-butyl-2-(dimethylamino)propanamide: Contains a dimethylamino group instead of a methylamino group.

    N-tert-butyl-2-(isopropylamino)propanamide: Features an isopropyl group instead of a methyl group.

These compounds share structural similarities but differ in their chemical and physical properties, leading to variations in their reactivity and applications. This compound is unique due to its specific structural configuration, which imparts distinct properties and reactivity patterns.

Properties

IUPAC Name

N-tert-butyl-2-(methylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-6(9-5)7(11)10-8(2,3)4/h6,9H,1-5H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRFUGZHULPSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)(C)C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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